4-Aminophenazone-d3 can be synthesized from 4-aminophenazone through deuteration processes. The source material, 4-aminophenazone, is typically derived from the reaction between phenylhydrazine and acetylacetone or similar compounds. The deuteration can be achieved using deuterated solvents or reagents during synthesis.
This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is categorized under analgesics. It is also classified as a phenazone derivative, which is significant in medicinal chemistry.
The synthesis of 4-aminophenazone-d3 generally involves the following steps:
The reaction conditions typically include controlled temperatures and pH levels to optimize yield and minimize side reactions. Techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the incorporation of deuterium into the final product.
The molecular formula of 4-aminophenazone-d3 is C13H12D3N3O. The structure features an amino group (-NH2) attached to a phenyl ring which is further connected to a pyrazolone moiety.
4-Aminophenazone-d3 participates in various chemical reactions typical for amines and phenazones, including:
These reactions are typically conducted under anhydrous conditions using solvents like dimethyl sulfoxide or acetonitrile to enhance reactivity and yield.
The mechanism of action for 4-aminophenazone-d3 involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs.
Studies have shown that compounds like 4-aminophenazone exhibit effective analgesic properties at doses that correlate with their ability to inhibit prostaglandin synthesis.
Relevant data indicates that the presence of deuterium does not significantly alter these properties compared to its non-deuterated counterpart.
4-Aminophenazone-d3 is primarily used in:
This compound plays a crucial role in advancing pharmaceutical research by providing insights into drug behavior within biological systems.
4-Aminophenazone-d3 (C11H10D3N3O) is a deuterated isotopologue of the anti-inflammatory agent 4-aminophenazone (ampyrone), where three hydrogen atoms at the 5-methyl group are replaced by deuterium atoms. This strategic deuteration yields a molecular weight of 206.26 g/mol, creating a distinct mass difference of 3 Da compared to the unlabelled compound (203.24 g/mol) [3] [6]. The compound's systematic IUPAC name is 4-amino-1-methyl-5-(trideuteriomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, though it is interchangeably designated as 4-aminoantipyrine-d3 or ampyrone-d3 in research contexts [3] [8]. Its stable isotopic purity typically exceeds 98% D-enrichment, as verified by NMR spectroscopy and HPLC assays [3] [6]. Key identifiers include:
The structural integrity of the deuterated methyl group ensures minimal perturbation of the molecule's steric and electronic properties, while conferring distinctive spectroscopic and chromatographic characteristics essential for traceability in biological matrices [4] [8].
Table 1: Nomenclature and Identifiers of 4-Aminophenazone-d3
Category | Designation |
---|---|
Systematic Name | 4-amino-1-methyl-5-(trideuteriomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
Common Synonyms | 4-Aminoantipyrine-d3; Ampyrone-d3 |
Molecular Formula | C11H10D3N3O |
CAS Registry (Labelled) | 1329792-51-9 |
CAS Registry (Unlabelled) | 83-07-8 |
PubChem Compound ID | 71313332 |
The synthesis of 4-aminophenazone-d3 emerged alongside advances in stable isotope labelling techniques during the late 20th century, driven by the need for internal standards in mass spectrometry-based bioanalysis. Early routes utilized isotopic exchange reactions or deuterated precursors (e.g., deuterated methyl iodide) to introduce the -CD3 group at the 5-position of the pyrazolone core [6] [8]. Modern commercial synthesis typically employs:
This compound was developed explicitly as a metabolite tracer for its non-deuterated parent drug, aminophenazone, which has been used in clinical and biochemical research since the 1930s [8]. Its role expanded with the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS), where its near-identical chromatographic behavior to unlabelled analytes—coupled with a predictable mass shift—enables precise quantification of drug metabolites in complex biological samples [6].
4-Aminophenazone-d3 serves as a cornerstone in pharmacokinetic and metabolic studies, primarily functioning as an internal standard for quantitative bioanalysis. Its applications span three key domains:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: